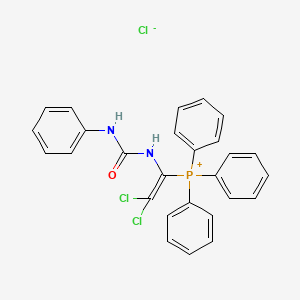
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is a complex organic compound with the molecular formula C27H22Cl3N2OP. It is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a phenylureido group. This compound is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a phenylureido derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired reaction, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .
科学的研究の応用
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with various biomolecules. The dichlorovinyl and phenylureido groups may contribute to its reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
(2,2-Dichloro-1-(3,3-dimethyl-ureido)vinyl)triphenylphosphonium chloride: Similar structure but with dimethyl groups instead of a phenyl group.
(2,2-Dichloro-1-phenylacetylamino-vinyl)triphenylphosphonium chloride: Similar structure but with a phenylacetylamino group instead of a phenylureido group.
Uniqueness
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is a complex organic compound notable for its unique structural features and potential biological applications. The compound consists of a triphenylphosphonium moiety, which is recognized for its positive charge and lipophilic properties, facilitating interactions with biological systems. Its molecular formula is C27H22Cl3N2OP, indicating the presence of chlorine, nitrogen, oxygen, and phosphorus atoms, which contribute to its reactivity and biological activity .
Chemical Structure and Properties
The compound's structure includes:
- Triphenylphosphonium Group : Known for its nucleophilic character.
- Dichlorovinyl Group : Capable of participating in nucleophilic substitution reactions.
- Phenylureido Substituent : May enhance interactions with biological macromolecules.
This combination of functional groups suggests potential pharmacological effects, including antimicrobial, anticancer, or anti-inflammatory properties, common among structurally similar compounds.
The biological activity of this compound is hypothesized to stem from its ability to interact with proteins and nucleic acids. Such interactions can lead to various biological responses, including:
- Inhibition of cell proliferation : Particularly in cancer cells.
- Antimicrobial effects : Targeting bacterial membranes or metabolic pathways.
- Anti-inflammatory responses : Modulating signaling pathways involved in inflammation.
Research Findings
Several studies have explored the biological activity of phosphonium compounds similar to this compound. For instance:
- Anticancer Activity : Research indicates that phosphonium compounds can induce apoptosis in cancer cells through mitochondrial pathways. This suggests that the target compound may exhibit similar properties.
- Antimicrobial Properties : Compounds with phosphonium moieties have shown effectiveness against various pathogens by disrupting cellular membranes or inhibiting essential metabolic functions .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Triphenylphosphine | Phosphorus atom bonded to three phenyl groups | Used as a reagent in organic synthesis | Strong nucleophilic character |
| 3-Phenylurea | Contains a phenyl group attached to a urea moiety | Exhibits antitumor activity | Simpler structure compared to target compound |
| Dichlorobenzene | Aromatic compound with two chlorine substituents | Used as a solvent; less bioactive than target | Lacks phosphonium component |
The structural complexity of this compound may enhance its biological activity compared to simpler analogs.
特性
CAS番号 |
96010-64-9 |
|---|---|
分子式 |
C27H22Cl3N2OP |
分子量 |
527.8 g/mol |
IUPAC名 |
[2,2-dichloro-1-(phenylcarbamoylamino)ethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H21Cl2N2OP.ClH/c28-25(29)26(31-27(32)30-21-13-5-1-6-14-21)33(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H,(H-,30,31,32);1H |
InChIキー |
FSVOBMAZYZTAAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















